molecular formula C7H8N2O B11922078 4,5,6,7-Tetrahydro-3H-indazol-3-one

4,5,6,7-Tetrahydro-3H-indazol-3-one

Cat. No.: B11922078
M. Wt: 136.15 g/mol
InChI Key: JSIPHDWAAKBLAL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-3H-indazol-3-one typically involves the condensation of cyclic β-keto esters with hydrazine hydrate. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-3H-indazol-3-one can be compared with other similar compounds in the indazole family:

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4,5,6,7-tetrahydroindazol-3-one

InChI

InChI=1S/C7H8N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2

InChI Key

JSIPHDWAAKBLAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N=N2

Origin of Product

United States

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